Muscarinic Receptor Binding Affinity of 2-Ethyl-3-quinuclidyl Benzilate Compared to the Parent QNB Scaffold
In a standardized in vitro radioligand displacement assay using [³H]quinuclidinyl benzilate ([³H]QNB) as the competing radioligand on rat cerebral cortex mAChRs, 2-ethyl-3-quinuclidyl benzilate exhibited an IC50 of 2.80 × 10³ nM (2,800 nM) [1]. When positioned within the known analog affinity landscape from the foundational 1982 Journal of Medicinal Chemistry study by Rzeszotarski and colleagues, the highest-affinity analog in the series achieved an IC50 approximately 9.6 nM, with affinities spanning a 270-fold range across tested analogs [2]. This places the 2-ethyl-substituted derivative at a markedly lower affinity tier relative to the unsubstituted parent (R)-QNB, which demonstrated sub-nanomolar to low nanomolar binding in parallel assay formats [2]. The quantitative difference—approximately 290-fold reduction relative to the series lead—is consistent with the established QNB SAR rule that steric bulk added to the quinuclidine ring reduces binding affinity [3].
| Evidence Dimension | In vitro mAChR binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,800 nM (rat cerebral cortex, [³H]QNB displacement) |
| Comparator Or Baseline | Highest-affinity QNB analog: IC50 ≈ 9.6 nM; (R)-QNB: sub-nanomolar Ki (rat cortex); analog series range: 9.6 nM to ~2,600 nM across 270-fold span |
| Quantified Difference | 2-Ethyl-3-quinuclidyl benzilate exhibits approximately 290-fold lower affinity than the most potent QNB analog and falls near the lower-affinity end of the known analog range |
| Conditions | Rat cerebral cortex membrane homogenate; displacement of [³H]QNB radioligand |
Why This Matters
For procurement decisions, this quantitative affinity reduction means 2-ethyl-3-quinuclidyl benzilate is functionally distinct from high-affinity QNB analogs and should be selected when a lower-affinity muscarinic antagonist with altered receptor occupancy kinetics is required experimentally.
- [1] BindingDB. BDBM50229691 (CHEMBL23118). Affinity Data: IC50 2.80E+3 nM for displacement of [³H]quinuclidinyl benzilate from rat cerebral cortex muscarinic receptor. View Source
- [2] Rzeszotarski WJ, Gibson RE, Eckelman WC, Simms DA, Jagoda EM, et al. Analogues of 3-quinuclidinyl benzilate. Journal of Medicinal Chemistry. 1982;25(9):1103-1106. PMID: 7131491. View Source
- [3] Chang YF. Structure-binding relationship of quinuclidinyl benzilate analogs on N4TG1 neuroblastoma muscarinic receptors. Neurochemical Research. 1988;13(5):455-462. PMID: 3405371. View Source
